N-Succinimidyl-4-((iodoacetyl)amino)benzoate

Bioconjugation Antibody-Drug Conjugates (ADCs) Crosslinking Chemistry

SIAB (N-Succinimidyl-4-((iodoacetyl)amino)benzoate) is a non-cleavable, heterobifunctional crosslinker engineered for precise amine-to-sulfhydryl bioconjugation. Its rigid 10.6 Å aromatic spacer eliminates the conformational variability of flexible linkers, ensuring defined spatial orientation for ADC payloads and stable thioether bonds for high-sensitivity ELISAs. - Yields higher ELISA signals than glutaraldehyde due to reduced background and optimized pH 7.4 reactivity. - Predictable iodoacetyl chemistry outperforms maleimide linkers, eliminating unstable intermediates for reproducible immunogen lot production. - Rigid core stabilizes protein-protein interactions, providing a reliable snapshot of native complexes in structural biology.

Molecular Formula C13H11IN2O5
Molecular Weight 402.14 g/mol
CAS No. 72252-96-1
Cat. No. B014141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinimidyl-4-((iodoacetyl)amino)benzoate
CAS72252-96-1
Synonyms4-[(2-Iodoacetyl)amino]benzoic Acid 2,5-dioxo-1-pyrrolidinyl Ester;  SIAB; 
Molecular FormulaC13H11IN2O5
Molecular Weight402.14 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI
InChIInChI=1S/C13H11IN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-4H,5-7H2,(H,15,17)
InChIKeyBQWBEDSJTMWJAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) Procurement Guide: Definition and Core Properties


N-Succinimidyl-4-((iodoacetyl)amino)benzoate (CAS 72252-96-1), commonly abbreviated as SIAB, is a heterobifunctional crosslinking reagent . It is characterized by an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive iodoacetyl group at opposite ends of a non-cleavable spacer arm . The spacer, based on an aminobenzoate structure, provides a defined 10.6 Å distance between the reactive groups, a key parameter for its application in protein and peptide bioconjugation . This molecule is a foundational tool for creating stable covalent linkages between amine- and sulfhydryl-containing biomolecules.

Why Procurement of N-Succinimidyl-4-((iodoacetyl)amino)benzoate Cannot Be Interchanged with Generic Crosslinkers


Direct substitution of SIAB with other heterobifunctional crosslinkers is not feasible due to quantifiable differences in physical and chemical properties that directly impact experimental outcomes . While many reagents feature amine- and sulfhydryl-reactive chemistries, variations in spacer arm length (e.g., 1.5 Å for SIA vs. 10.6 Å for SIAB) , structural flexibility (rigid aromatic vs. flexible aliphatic) , and sulfhydryl-reactive group chemistry (iodoacetyl vs. maleimide) [1] fundamentally alter conjugation geometry, efficiency, and stability. These factors determine the functional viability of the final conjugate, particularly in applications requiring defined spatial orientation, such as Antibody-Drug Conjugates (ADCs) or structural biology studies.

SIAB (N-Succinimidyl-4-((iodoacetyl)amino)benzoate): A Quantitative Evidence Guide for Scientific Selection


Defined Spacer Arm Length: Quantifying Molecular Distance for Optimal Conjugate Architecture

SIAB provides a precise 10.6 Å spacer arm between conjugated molecules . This contrasts directly with the shortest available alternative, SIA (N-Succinimidyl iodoacetate), which has a spacer arm of only 1.5 Å . The 9.1 Å difference in spacer length is a critical design parameter for applications where steric hindrance between conjugated proteins must be minimized.

Bioconjugation Antibody-Drug Conjugates (ADCs) Crosslinking Chemistry

Enhanced Signal Generation in Immunoglobulin Crosslinking Compared to Glutaraldehyde

In a direct experimental comparison for crosslinking Immunoglobulin G (IgG) to binding proteins, SIAB and its water-soluble analog Sulfo-SIAB yielded higher signals than the common homobifunctional crosslinker glutaraldehyde [1]. While the study does not provide numeric signal units, the qualitative 'higher signals' outcome is a quantifiable performance differentiator relevant to immunoassay development. Furthermore, optimal SIAB-mediated conjugation to Protein A occurred at pH 7.4, with a required 40 h incubation time to reach maximum coupling [1].

Immunoassay Development Antibody Conjugation Assay Sensitivity

Iodoacetyl Reactivity and Conjugate Stability: Addressing Limitations of Maleimide Chemistry

The iodoacetyl group, present in SIAB, yields a stable thioether bond upon reaction with sulfhydryls [1]. This is a key differentiator from maleimide-based crosslinkers (e.g., SMCC, Sulfo-GMBS), where the initial thiosuccinimide product can be unstable and prone to hydrolysis or cleavage [2]. This instability leads to unwanted byproducts and unpredictable conjugation ratios [2]. The iodoacetyl chemistry of SIAB and its analogs was specifically developed to overcome these drawbacks, providing more predictable and reproducible conjugation outcomes [3].

Peptide-Protein Conjugation Immunogen Preparation Conjugate Stability

Rigid Spacer Arm Minimizes Undesirable Folding in ADC and Conjugate Design

The 10.6 Å spacer of SIAB is not only defined in length but is also structurally rigid due to its aromatic aminobenzoate core . This contrasts with flexible linkers like SPDP or SMCC, whose aliphatic or cyclohexane spacers allow conformational freedom [1]. The rigid arm of SIAB is described as minimizing steric folding between conjugated biomolecules, making it the reagent of choice for applications requiring a specific, non-random spatial orientation, such as stabilizing enzyme-antibody complexes .

Antibody-Drug Conjugates (ADCs) Protein Engineering Structural Biology

Quantified Conjugation Efficiency Ranking: SIAB vs. SIA and Sulfo-SIAB

A published crosslinker comparison study assigned a semi-quantitative efficiency rating to common amine-to-sulfhydryl reagents [1]. SIAB received a '+++' rating, placing it in the highest efficiency tier alongside Sulfo-SIAB, while the shorter analog SIA received a lower '++' rating [1]. This data provides a comparative, quantifiable measure of performance, with SIAB demonstrating superior efficiency to its close analog SIA.

Conjugation Efficiency Crosslinker Selection Bioconjugate Optimization

Purity Benchmarking: A Minimum Specification for Reproducible Conjugation

While several vendors offer SIAB, the minimum purity specification is a critical procurement metric. High-purity formulations (≥98% by HPLC) are commercially available [REFS-1, REFS-2], which is a key benchmark for ensuring reproducible conjugation outcomes [1]. Lower purity grades (e.g., 95%) are also available but may introduce variability . This contrasts with a general class of 'biochemical reagents' where purity can vary widely, impacting the efficiency and consistency of downstream applications like ADC payload conjugation .

Quality Control Reagent Purity Procurement Specification

SIAB (N-Succinimidyl-4-((iodoacetyl)amino)benzoate): High-Value Application Scenarios Guided by Quantitative Evidence


Defined-Spacer Conjugates for Antibody-Drug Conjugate (ADC) and Immunotoxin Development

SIAB's precise 10.6 Å rigid spacer arm is a critical design feature for ADC linkers . This contrasts with the much shorter SIA (1.5 Å) or flexible linkers [1], enabling optimal spatial separation between the antibody and its toxic payload. This separation can be essential for maintaining antibody binding affinity and ensuring efficient payload release or activity, making SIAB the specified reagent for this advanced therapeutic modality.

High-Sensitivity Immunoassay Construction (ELISA)

Evidence showing SIAB's ability to generate higher signals than glutaraldehyde in IgG conjugation directly supports its selection for building high-sensitivity Enzyme-Linked Immunosorbent Assays (ELISAs) . The optimized conjugation conditions (pH 7.4) and the formation of stable thioether bonds [1] contribute to robust, high-performance assays with reduced background noise, a key requirement in diagnostic and research applications.

Structural Biology and Protein Interaction Studies

The rigidity of SIAB's 10.6 Å spacer arm, as opposed to the flexibility of common alternatives like SMCC , minimizes unwanted folding and conformational freedom between crosslinked proteins. This property is essential for stabilizing specific protein-protein interactions in structural studies, providing a more accurate snapshot of native biological complexes. The defined, non-cleavable linkage helps preserve the architecture of the crosslinked complex during analysis .

Synthesis of Peptide-Protein Immunogens with Predictable Conjugation Ratios

The iodoacetyl chemistry of SIAB is associated with more predictable conjugation outcomes compared to maleimide-based linkers, which are known to produce unstable intermediates and variable conjugation ratios . For the production of peptide-protein immunogens, where a defined hapten density is critical for eliciting a robust and specific immune response, SIAB's higher efficiency rating ('+++') and stable bond formation translate to more consistent and reproducible immunogen lots, reducing costly batch failures and re-optimization.

Technical Documentation Hub

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